molecular formula C9H18Cl2O4 B1144211 2,2,4,5,5-PENTAMETHYL-3-IMIDAZOLINE-3-OXIDE-1-OXYL, FREE RADICAL CAS No. 18796-04-8

2,2,4,5,5-PENTAMETHYL-3-IMIDAZOLINE-3-OXIDE-1-OXYL, FREE RADICAL

Cat. No.: B1144211
CAS No.: 18796-04-8
M. Wt: 261.14 g/mol
InChI Key: DOCLYKIGBJGQFA-UHFFFAOYSA-N
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Description

2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide-1-oxyl, free radical, is a stable nitroxide radical. It is known for its unique structure and properties, making it a valuable compound in various scientific research fields. The compound has a molecular formula of C8H15N2O2 and a molecular weight of 171.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide-1-oxyl typically involves the oxidation of 2,2,4,5,5-pentamethyl-3-imidazoline. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the stability of the nitroxide radical .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide-1-oxyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide-1-oxyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide-1-oxyl involves its ability to act as a stable free radical. It can interact with other radicals and reactive species, thereby inhibiting radical chain reactions. This property makes it an effective antioxidant. The compound targets various molecular pathways involved in oxidative stress and free radical damage .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical widely used in research.

    4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with similar applications.

    2,2,5,5-Tetramethyl-3-pyrroline-3-oxide (TMPO): A nitroxide radical with a different ring structure.

Uniqueness

2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide-1-oxyl is unique due to its specific structure, which provides enhanced stability and reactivity compared to other nitroxide radicals. Its pentamethyl substitution pattern contributes to its distinct chemical properties and makes it particularly useful in various applications .

Properties

CAS No.

18796-04-8

Molecular Formula

C9H18Cl2O4

Molecular Weight

261.14 g/mol

IUPAC Name

1-chloro-3-[2-(3-chloro-2-hydroxypropoxy)propoxy]propan-2-ol

InChI

InChI=1S/C9H18Cl2O4/c1-7(15-6-9(13)3-11)4-14-5-8(12)2-10/h7-9,12-13H,2-6H2,1H3

InChI Key

DOCLYKIGBJGQFA-UHFFFAOYSA-N

Canonical SMILES

CC(COCC(CCl)O)OCC(CCl)O

Origin of Product

United States

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